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molecular formula C8H6BrClO2 B187684 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone CAS No. 100959-21-5

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

Cat. No. B187684
M. Wt: 249.49 g/mol
InChI Key: XYYGVTXWYOUPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399509B2

Procedure details

35.3 g (264.6 mmol) of aluminium trichloride are added in portions to a solution of 10 ml (80.2 mmol) of 4-bromoanisole and 18.5 ml (232.6 mmol) of chloroacetyl chloride in 90 ml of methylene chloride at a temperature less than 30° C., and the resultant reaction mixture is heated under reflux for six hours. 100 ml of ice-water are subsequently carefully added to the reaction mixture with ice-cooling, the organic phase is separated, the aqueous phase is washed twice with 50 ml of methylene chloride each time, the combined organic phases are then washed with 50 ml of water and dried over sodium sulfate. Filtering-off of the desiccant and stripping-off of the solvent gives 11.7 g of 1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone as beige solid; m.p. 79° C. (lit. m.p. 80-82° C.).
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C)=[CH:8][CH:7]=1.[Cl:14][CH2:15][C:16](Cl)=[O:17]>C(Cl)Cl>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[C:10]([C:16](=[O:17])[CH2:15][Cl:14])[CH:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
35.3 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
10 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
18.5 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
the aqueous phase is washed twice with 50 ml of methylene chloride each time
WASH
Type
WASH
Details
the combined organic phases are then washed with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(CCl)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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